molecular formula C17H16N2O4S B2803047 3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2320683-57-4

3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2803047
CAS RN: 2320683-57-4
M. Wt: 344.39
InChI Key: FTNFIGBYWJJALV-UHFFFAOYSA-N
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Description

“3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Scientific Research Applications

Biological Potential and Synthetic Development

The compound is closely related to the family of 1,3-thiazolidin-4-ones, which have shown significant pharmacological importance. These compounds, including glitazones (1,3-thiazolidine-2,4-diones), rhodanines (2-thioxo-1,3-thiazolidin-4-ones), and pseudothiohydantoins (2-imino-1,3-thiazolidin-4-ones), are found in commercial pharmaceuticals due to their potential activities against various diseases. The synthesis of these nuclei began in the mid-nineteenth century, with advanced methodologies developed for obtaining these compounds. Studies indicate a promising future in medicinal chemistry for these compounds, given their biological potential against different diseases (Santos, Jones Junior, & Silva, 2018).

Pharmacological Importance

2,4-Thiazolidinediones, structurally similar to the mentioned compound, are explored as PTP 1B inhibitors, highlighting their significant role in managing ailments like Type 2 Diabetes Mellitus (T2DM). These compounds' structural framework amendments optimize/design potential PTP 1B inhibitors, demonstrating the synthetic versatility and target-specific approach in medicinal chemistry (Verma, Yadav, & Thareja, 2019).

Antioxidant and Anti-inflammatory Applications

Recent studies have developed benzofused thiazole analogues, including the related chemical structure, for their antioxidant and anti-inflammatory properties. These compounds have been evaluated for their in vitro activities, showing potential as therapeutic agents for various ailments. The synthesis and pharmacological evaluation of these derivatives underscore their significance in discovering alternative medicinal agents with reduced side effects (Raut et al., 2020).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-15-10-24-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)23-14/h1-4,9,12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNFIGBYWJJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

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